Validamycin H - 12650-72-5

Validamycin H

Catalog Number: EVT-1561370
CAS Number: 12650-72-5
Molecular Formula: C26H45NO18
Molecular Weight: 659.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Validamycin H is a natural product found in Streptomyces hygroscopicus with data available.

Validamycin A

  • Compound Description: Validamycin A (VAL-A) is a natural aminoglycoside antibiotic produced by Streptomyces hygroscopicus var. limoneus. It acts as a potent trehalase inhibitor and exhibits insecticidal and antifungal activity. It is primarily used to control sheath blight in rice plants. [, , , , , , ]
  • Relevance: Validamycin A is a structurally related compound to Validamycin H. They belong to the same family of compounds known as validamycins, which are pseudo-oligosaccharides. Both compounds share a common core structure, with variations in the functional groups attached to the sugar moieties. [, , , ]

Validoxylamine A

  • Compound Description: Validoxylamine A (VAA) is a degradation product of Validamycin A and acts as a trehalase inhibitor with insecticidal and antifungal activities. Like Validamycin A, it is effective in controlling various plant diseases, including tomato fusarium wilt. [, ]
  • Relevance: Validoxylamine A is a structurally related compound to Validamycin H, derived from the same parent compound, Validamycin A. The core structure of validoxylamine A contains the essential structural features present in validamycin H. They share the same chemical class of validamycins. [, ]

3-Ketovalidoxylamine A

  • Compound Description: 3-Ketovalidoxylamine A is an intermediate in the biosynthesis of valienamine from Validamycin A. It is produced through enzymatic reactions involving 3-ketovalidoxylamine A C-N lyase and glucoside 3-dehydrogenase. []
  • Relevance: 3-Ketovalidoxylamine A is a structurally similar compound to Validamycin H, serving as a precursor to valienamine, a key component of Validamycin A. The two molecules are closely related in their chemical structure. []

Valienamine

  • Compound Description: Valienamine is a component of the Validamycin A molecule and serves as an intermediate in its biosynthesis. It exhibits potent trehalase inhibitory activity. []
  • Relevance: Valienamine is an integral part of the Validamycin H structure. It forms one of the two pseudosugar units connected by a nitrogen bridge in Validamycin H. [, ]

2-epi-5-epi-Valiolone

  • Compound Description: 2-epi-5-epi-Valiolone is an early precursor in the biosynthetic pathway of Validamycin A. It is formed through the cyclization of an open-chain C7 precursor, D-sedoheptulose 7-phosphate, by a dehydroquinate synthase-like mechanism. [, ]
  • Relevance: 2-epi-5-epi-Valiolone is a crucial precursor in the biosynthesis of Validamycin H. It initiates the formation of the valienamine moiety, a key structural component of Validamycin H. [, ]

5-epi-Valiolone

  • Compound Description: 5-epi-Valiolone is an intermediate in the biosynthetic pathway of Validamycin A. It is derived from 2-epi-5-epi-valiolone by epimerization at the C-2 position. [, ]
  • Relevance: 5-epi-Valiolone is an important intermediate in the biosynthetic pathway leading to Validamycin H. Its transformation to valienone is a key step in the formation of the valienamine moiety of Validamycin H. [, ]

Valienone

  • Compound Description: Valienone is a subsequent intermediate in the biosynthetic pathway of Validamycin A, derived from the dehydration of 5-epi-valiolone. [, ]
  • Relevance: Valienone is a precursor to validone and plays a role in the biosynthesis of Validamycin H. Its formation is crucial for the incorporation of the nitrogen atom, which eventually links the two pseudosugar units in Validamycin H. [, ]

Validone

  • Compound Description: Validone is an important intermediate in the biosynthetic pathway of Validamycin A, formed from the reduction of valienone. []
  • Relevance: Validone is a direct precursor to validamine, a critical component of Validamycin H. The conversion of validone to validamine is a key step in the biosynthesis of Validamycin H. []

Validamine

  • Compound Description: Validamine is a key intermediate in the biosynthesis of Validamycin A, derived from validone. It is believed to condense with valienamine to form validoxylamine A, a direct precursor to Validamycin A. []
  • Relevance: Validamine is a structural component of Validamycin H. It constitutes the second pseudosugar unit linked to valienamine by the nitrogen bridge, forming the validoxylamine A moiety of Validamycin H. []
Overview

Validamycin H is a member of the validamycin family, which are pseudotrisaccharide antibiotics produced by the bacterium Streptomyces hygroscopicus. These compounds are primarily known for their efficacy in controlling sheath blight disease in rice and other crops. Validamycin H, specifically, has garnered interest for its potential applications in agriculture and its unique biochemical properties.

Source

Validamycin H is derived from the fermentation of Streptomyces hygroscopicus var. limoneus, a soil-dwelling actinomycete. The production of validamycins, including validamycin H, involves complex biosynthetic pathways that utilize various precursors derived from the organism's metabolic processes .

Classification

Validamycin H is classified as a glycosylated antibiotic. It belongs to a broader category of compounds known as glycopeptides and is characterized by its unique structure that includes multiple sugar moieties linked to an aglycone component. This classification highlights its role in inhibiting fungal growth and its potential utility in agricultural pest management .

Synthesis Analysis

Methods

The synthesis of validamycin H can be approached through various methods, including total synthesis and biosynthetic pathways. A notable method involves the fermentation of Streptomyces hygroscopicus, where specific growth conditions and nutrient availability can significantly influence yield.

Technical Details

Recent advancements have shown that the biosynthetic pathway for validamycin H includes several key intermediates such as valienamine and validamine. Studies have identified the incorporation of labeled precursors into validamycin H, elucidating the enzymatic steps involved in its formation. For instance, the conversion of D-sedoheptulose 7-phosphate into cyclitol moieties is a critical step in its biosynthesis .

Molecular Structure Analysis

Structure

The molecular structure of validamycin H features a complex arrangement of sugar units linked to an aglycone core. Its structural formula can be represented as follows:

C19H33N3O9C_{19}H_{33}N_{3}O_{9}

This formula indicates the presence of multiple hydroxyl groups and nitrogen atoms, contributing to its biological activity.

Data

The molecular weight of validamycin H is approximately 433.48 g/mol. The compound exhibits specific stereochemistry, which is crucial for its interaction with biological targets .

Chemical Reactions Analysis

Reactions

Validamycin H participates in several chemical reactions, primarily involving glycosylation processes that enhance its antimicrobial properties. The compound can undergo hydrolysis under acidic conditions, leading to the release of sugar moieties.

Technical Details

In laboratory settings, validamycin H has been shown to inhibit enzymes involved in carbohydrate metabolism in target organisms, such as trehalase and chitin synthase. This inhibition disrupts essential metabolic pathways in fungi and pests .

Mechanism of Action

Process

The mechanism of action of validamycin H primarily involves the inhibition of trehalose metabolism in target insects and fungi. By interfering with trehalose synthesis, validamycin H disrupts energy storage and structural integrity in these organisms.

Data

Experimental studies have demonstrated that validamycin H significantly reduces trehalose levels in treated larvae of Bactrocera dorsalis, leading to increased mortality rates. The compound's ability to inhibit trehalase activity has been quantitatively assessed using spectrophotometric methods .

Physical and Chemical Properties Analysis

Physical Properties

Validamycin H is typically presented as a white to off-white solid with a melting point range indicative of purity levels. Its solubility profile suggests good solubility in water, which is advantageous for agricultural applications.

Chemical Properties

  • Molecular Weight: 433.48 g/mol
  • Solubility: Soluble in water; slightly soluble in organic solvents.
  • Stability: Stable under neutral pH but sensitive to extreme acidic or basic conditions.

These properties make validamycin H suitable for formulation into various agricultural products .

Applications

Scientific Uses

Validamycin H has significant applications in agriculture as a biopesticide, particularly against sheath blight disease caused by Rhizoctonia solani. Its unique mode of action makes it an attractive alternative to synthetic fungicides, promoting sustainable agricultural practices.

Additionally, research into validamycin H continues to explore its potential therapeutic uses beyond agriculture, including its effects on metabolic pathways in various organisms .

Introduction to Validamycin H

Discovery and Taxonomic Origins in Streptomyces spp.

Validamycin H was first isolated in 1990 from Streptomyces hygroscopicus subspecies, specifically identified as Streptomyces hygroscopicus var. limoneus strain T-7545 [4] [8] [10]. This discovery expanded the known spectrum of validamycin compounds, which are characterized as pseudooligosaccharide antibiotics. The producing strain shares taxonomic lineage with other validamycin-producing actinomycetes, notably S. hygroscopicus 5008 (var. jinggangensis), whose genome was fully sequenced in 2012 [1]. Genomic analysis of strain 5008 revealed a complex 10.3 Mb linear chromosome with unusually short 14-bp terminal inverted repeats (TIRs), accompanied by a 164.57-kb linear plasmid (pSHJG1) and a 73.28-kb circular plasmid [1]. The linear plasmid pSHJG1 encodes a CRISPR-Cas bacterial immune system, suggesting evolutionary adaptations to phage resistance during antibiotic production [1].

Streptomyces strains producing validamycins exhibit distinct thermo-regulated biosynthesis; optimal validamycin yield occurs at 37°C rather than 30°C typical for growth and sporulation [1]. Transcriptomic studies indicate that 7.5% of coding sequences in S. hygroscopicus 5008 show upregulated expression at 37°C, including validamycin biosynthetic genes and regulatory elements like SARP-family transcriptional activators [1].

Classification Within the Validamycin Antibiotic Family

Validamycin H belongs to a family of ten closely related compounds (Validamycins A–J), with Validamycin A being the predominant and agriculturally significant component [3] [4]. The validamycins are classified as pseudo-oligosaccharides due to their structural mimicry of carbohydrates without conventional glycosidic bonds. They function as potent trehalase inhibitors, disrupting trehalose metabolism in fungi and insects [4] [6]. Validamycin H occupies a distinct position within this family due to its intermediate antifungal potency:

Table 1: Antifungal Activity of Validamycins Against Rhizoctonia solani [3]

CompoundMinimum Inhibitory Concentration (µg/mL)
Validamycin A0.01
Validamycin E0.01
Validamycin F0.01
Validamycin H0.05
Validamycin G0.50
Validamycin B0.50
Validamycin D25

This bioactivity profile suggests structural features of Validamycin H moderately impact target binding compared to the most potent analogues (A, E, F). All validamycins derive from the common cyclitol core validoxylamine A, with variations arising from glycosylation patterns and oxidation states [3] [5].

Structural Distinctions from Validamycins A-G

Validamycin H is defined as a pseudo-tetrasaccharide, setting it apart from the di- and trisaccharide structures of Validamycins A-G [8] [10]. Its molecular formula is C26H45NO18, with a molecular weight of 635.63 g/mol [10]. Key structural features include:

  • Gentiobiose Attachment: Unlike Validamycin A (β-D-glucopyranosyl-validoxylamine A), Validamycin H contains a β-1,6-linked gentiobiose disaccharide (two glucose units) attached to the validoxylamine A core [5] [10]. This contrasts with Validamycin E (maltose, α-1,4-glucose dimer) and Validamycin G (sucrose derivative).
  • Stereochemical Configuration: Nuclear magnetic resonance (NMR) analyses confirm the retention of the characteristic chiro-inositol configuration in the cyclitol moiety, consistent across validamycins [4] [10]. The gentiobiose linkage exhibits β-anomeric configuration.
  • Physicochemical Properties: Validamycin H is highly hydrophilic, readily soluble in water and methanol, sparingly soluble in ethanol, and insoluble in ethyl acetate or ether [4]. Its optical rotation is [α]D24 = +110°±15° (c = 1 in water) [4].

Table 2: Glycosylation Patterns Defining Validamycin Types [5] [10]

CompoundGlycosyl MoietyLinkageType
Validamycin Aβ-D-GlucoseC7-NDisaccharide
Validamycin BUnsaturated aminocyclitol-Aglycone variant
Validamycin EMaltose (α-D-Glc-(1→4)-α-D-Glc)C7-NTrisaccharide
Validamycin HGentiobiose (β-D-Glc-(1→6)-β-D-Glc)C7-NTetrasaccharide

Biosynthetically, the attachment of gentiobiose is catalyzed by the glycosyltransferase ValG (422 amino acids), utilizing UDP-glucose as the donor substrate [5]. Heterologous expression of the validamycin gene cluster (including valA-valN) in Streptomyces lividans confirmed that valG inactivation abolishes Validamycin A production and leads to validoxylamine A accumulation. Crucially, complementation with functional valG restored glycosylation, demonstrating its essential role in extending the saccharide chain [5]. Validamycin H likely arises from ValG's ability to transfer disaccharide units under specific conditions.

Biosynthesis and Genetic Regulation

The validamycin biosynthetic pathway shares initial steps with the C7N-aminocyclitol antibiotics (e.g., acarbose):

  • Cyclization: Sedoheptulose 7-phosphate undergoes cyclization via the dehydrogenase ValA (homolog of AcbC) to form 2-epi-5-epi-valiolone [5].
  • Phosphorylation and Epimerization: Sequential actions of kinase ValC and epimerase ValK yield 5-epi-valiolone-7-phosphate [5].
  • Validoxylamine Core Formation: Aminotransferase ValM and synthase ValL catalyze the condensation and cyclization to form validoxylamine A 7'-phosphate. Dephosphorylation yields validoxylamine A [5].
  • Glycosylation: ValG attaches glucose or disaccharide units to validoxylamine A. Validamycin H production likely requires extended activity of ValG or accessory enzymes for gentiobiose biosynthesis.

Table 3: Key Enzymes in Validamycin H Precursor Biosynthesis [5]

GeneProtein Length (aa)FunctionHomolog (Identity %)
valA4142-epi-5-epi-valiolone synthaseAcbC (48%)
valC351Cyclitol kinaseGlcK, Bacillus cereus (29%)
valK324Epimerase/dehydrataseAPE1179, Aeropyrum pernix (31%)
valM424AminotransferaseDRA0029, Deinococcus radiodurans (39%)
valL492Validoxylamine A 7'-phosphate synthaseRxy102001033, Rubrobacter xylanophilus (30%)
valG422GlycosyltransferaseKfoC, E. coli (32%)

Thermo-regulation (37°C) enhances expression of SARP-family regulators and glutamate dehydrogenase in S. hygroscopicus 5008, indirectly boosting validamycin precursor supply [1]. Exogenous gamma-butyrolactones (bacterial hormones) also upregulate validamycin production, suggesting quorum-sensing modulation [7].

Structural Analysis and Identification

Validamycin H's structure was resolved using a combination of high-resolution mass spectrometry (HR-MS) and multidimensional NMR:

  • 13C NMR reveals 26 distinct carbon signals corresponding to the tetrasaccharide system [10].
  • Key spectral signatures: Anomeric proton signals at δ 5.10 (d, J=7.8 Hz, H-1'') and δ 4.75 (d, J=8.0 Hz, H-1''') confirm β-glucosidic linkages. The gentiobiose unit shows characteristic C6'' signal downfield shift due to glycosylation at C6'' [10].
  • InChIKey: JARYYMUOCXVXNK-KIMQLNGNSA-N (Validamycin A core with gentiobiose attachment) [10].

Table 4: Validamycin H Characterization Data [4] [10]

ParameterValue/Descriptor
IUPAC Name[1S-(1α,4α,5β,6α)]-1,5,6-Trideoxy-3-O-[β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl]-5-(hydroxymethyl)-1-[[4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol
CAS Registry Number94898-59-0
Molecular FormulaC26H45NO18
Exact Mass635.2689 Da
Optical Rotation [α]D24+110° ± 15° (c = 1, water)
SolubilityWater: >100 mg/mL; Methanol: soluble; Ethanol: slightly soluble; Ethyl acetate: insoluble

Properties

CAS Number

12650-72-5

Product Name

Validamycin H

IUPAC Name

2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C26H45NO18

Molecular Weight

659.6 g/mol

InChI

InChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2

InChI Key

FSQHOQRBXQDUST-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO

Synonyms

6''-O-beta-glucopyranosylvalidamycin A
validamycin H

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO

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